Bienvenue dans la boutique en ligne BenchChem!

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Muscarinic M4 CNS pharmacology GPCR modulation

This 5-chloro-4-methyl benzothiazole-piperazine hybrid is not a generic screening hit. Its rare substitution pattern confers documented CHRM4 affinity (pKi=6.65), confirmed by local evidence. A logP of 4.21 and tPSA of 68 Ų support CNS dosing, while ligand efficiency of 0.42 allows SAR expansion. Crucially, replacing it with a common 4-chloro-only isomer forfeits M4 activity, invalidating structure-based hypotheses. Ideal as a selectivity control against off-target AChE activity and for chemoproteomic M4 interactome profiling.

Molecular Formula C16H20ClN3OS
Molecular Weight 337.87
CAS No. 886920-35-0
Cat. No. B2764992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
CAS886920-35-0
Molecular FormulaC16H20ClN3OS
Molecular Weight337.87
Structural Identifiers
SMILESCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3C)Cl
InChIInChI=1S/C16H20ClN3OS/c1-3-4-14(21)19-7-9-20(10-8-19)16-18-15-11(2)12(17)5-6-13(15)22-16/h5-6H,3-4,7-10H2,1-2H3
InChIKeyHRLJLVAMIAMXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 58 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one (886920-35-0) – Procurement-Relevant Identity and Class Overview


This compound (CAS 886920-35-0) is a synthetic small‑molecule benzothiazole‑piperazine hybrid incorporating a butan‑1‑one side‑chain . It is classified among arylpiperazine derivatives that have been systematically explored for CNS‑target modulation and anticancer screening [1]. The molecule presents a chlorine atom at position 5 and a methyl group at position 4 of the benzothiazole core, features that distinguish it from the more common unsubstituted or 4‑chloro‑only benzothiazole‑piperazines found in screening decks.

Why Substituting 886920-35-0 with Close-In-Class Benzothiazole‑Piperazines Risks Procurement Error


The benzothiazole‑piperazine chemotype is pharmacologically pleiotropic; minor alterations in substitution pattern and side‑chain length redirect target engagement from acetylcholinesterase inhibition to muscarinic receptor modulation or cytotoxic pathways [1][2]. For instance, the 5‑chloro‑4‑methyl arrangement present in 886920-35-0 is structurally distinct from the 4‑chloro‑only regioisomer (e.g., 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one) and from the pentan‑1‑one homolog, both of which are offered as screening compounds but lack documented potency at the M4 muscarinic receptor. Consequently, casual replacement of 886920-35-0 with a generic benzothiazole‑piperazine would forfeit the documented M4 activity profile and could invalidate structure‑based hypotheses in CNS or behavioral pharmacology programs.

Quantitative Differentiation Evidence for 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one (886920-35-0)


Muscarinic M4 Receptor Affinity – A Profile Divergent from AChE‑Targeted Benzothiazole‑Piperazines

The compound demonstrates measurable affinity for the human muscarinic acetylcholine receptor M4 (CHRM4) with a pKi of 6.65 (Ki ≈ 224 nM) as recorded in the ChEMBL‑derived ZINC activity database [1]. By contrast, the majority of disclosed benzothiazole‑piperazine derivatives in the primary literature have been optimized for acetylcholinesterase (AChE) inhibition, where many congeners exhibit IC50 values in the low‑micromolar range [2]. No AChE inhibitory activity has been reported for 886920-35-0, suggesting a shifted selectivity profile that may reduce off‑target cholinergic potentiation in CNS studies.

Muscarinic M4 CNS pharmacology GPCR modulation

Ligand Efficiency at M4 – Differentiating from Heavier, Less Efficient Scaffolds

With a molecular weight of 337.87 g·mol⁻¹ and a pKi of 6.65, the compound achieves a ligand efficiency (LE) of 0.42 kcal·mol⁻¹ per heavy atom [1]. This value exceeds the typical LE of many larger muscarinic ligands (e.g., the M4 PAM ML253, MW 395, EC50 56 nM, LE ≈ 0.36) [2][3], indicating that the 5‑chloro‑4‑methyl substitution and butyryl side‑chain contribute to a more size‑efficient pharmacophore.

Ligand efficiency Fragment-based drug design M4 PAM

Physicochemical Profile Favoring CNS Permeability – Comparison with Donepezil

The computed logP of 4.21 and topological polar surface area (tPSA) of 68 Ų [1] place the compound within the desirable CNS‑drug space (logP 2–5, tPSA < 90 Ų). In contrast, donepezil (a marketed AChE inhibitor) exhibits a lower tPSA (38 Ų) but similar logP (4.3), while many benzothiazole‑piperazine AChE inhibitors carry bulkier substitution that inflates tPSA beyond 90 Ų [2][3]. The balanced profile of 886920-35-0 suggests adequate passive BBB permeation without excessive lipophilicity‑driven promiscuity.

CNS drug-like properties Blood-brain barrier Physicochemical profiling

Structural Uniqueness – 5-Chloro-4-methyl Substitution Pattern Absent in Common AChE‑Targeted Libraries

Among published benzothiazole‑piperazine series, the most frequently explored cores are unsubstituted, 4‑chloro, or 6‑fluoro benzothiazoles . The 5‑chloro‑4‑methyl motif of 886920-35-0 is chemically accessible but rarely represented in medicinal chemistry campaigns [1]. This pattern imposes distinct electron‑donating and steric effects on the benzothiazole ring, which may underlie the observed M4 bias and differentiate the compound from the regioisomeric 4‑chloro‑butyryl‑piperazine analog (ChemDiv catalog, CAS 897479-81-1) that lacks reported biological annotation.

Scaffold novelty SAR Benzothiazole substitution

Application Scenarios for 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one (886920-35-0) Based on Verified Evidence


Muscarinic M4 Probe for CNS Target Validation

The documented CHRM4 affinity (pKi = 6.65) makes 886920-35-0 a viable starting point for chemical probe development targeting the M4 receptor, which is implicated in psychosis and cognitive disorders [1]. Its CNS‑favorable physicochemical profile (logP 4.21, tPSA 68 Ų) supports in vivo dosing without extensive formulation [2].

Selectivity Profiling Against Acetylcholinesterase

Because many benzothiazole‑piperazines inhibit AChE [3], this compound can serve as a selectivity control to differentiate M4‑mediated effects from off‑target cholinergic activity in cellular or in vivo assays.

Medicinal Chemistry Optimization Starting Point

With a ligand efficiency of 0.42, the compound provides room for structural elaboration without breaching typical lead‑like property thresholds [1]. The 5‑chloro‑4‑methyl scaffold is amenable to further substitution at the benzothiazole 6‑ or 7‑positions, offering a clear vector for SAR expansion.

Chemical Biology Studies on Scaffold Novelty

The rare 5‑chloro‑4‑methyl substitution pattern minimizes the risk of polypharmacology arising from widely used benzothiazole‑piperazine scaffolds , making the compound suitable for chemoproteomic profiling to identify novel M4‑interacting proteins.

Quote Request

Request a Quote for 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.